molecular formula C6H4N2OS B1622158 2,1,3-Benzothiadiazol-4-ol CAS No. 767-66-8

2,1,3-Benzothiadiazol-4-ol

Cat. No. B1622158
CAS RN: 767-66-8
M. Wt: 152.18 g/mol
InChI Key: HYQIDLQSPAWDSE-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazol-4-ol is a unique chemical compound with the empirical formula C6H4N2OS . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 2,1,3-Benzothiadiazol-4-ol is represented by the SMILES string Oc1cccc2nsnc12 . This indicates that the molecule is composed of a benzene ring fused to a 1,2,5-thiadiazole .

Scientific Research Applications

Application in Electronic Materials

Specific Scientific Field

The specific scientific field is Electronic Materials .

Summary of the Application

2,1,3-Benzothiadiazol-4-ol (BT) and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Methods of Application or Experimental Procedures

The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials . This is due to their strong electron-withdrawing ability . The synthesis of various polymers, small molecules, and metal complexes with BT and its derivatives is reviewed, and their applications in organic light-emitting diodes are discussed .

Results or Outcomes

The use of BT and its derivatives in the construction of molecules can enhance the electronic properties of the resulting organic materials. This has implications for the development of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Application in Donor-Acceptor Polymers

Specific Scientific Field

The specific scientific field is Organic Electronics .

Summary of the Application

BT and its π-extended, heteroannulated derivatives are useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics . These polymers have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

Methods of Application or Experimental Procedures

The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention from both the academic and industrial communities . This includes the electron-deficient building blocks based on BT and its π-extended, heteroannulated derivatives .

Results or Outcomes

Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in OPVs and OFETs . The structural implications related to the performances of organic electronic devices are discussed .

Safety And Hazards

The safety data sheet for 2,1,3-Benzothiadiazol-4-ol indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

A recent study has shown that a new luminescent metal-organic framework based on 2,1,3-benzothiadiazol-4-ol demonstrated promising sensing properties towards antibiotics and a toxic natural polyphenol gossypol . This indicates potential future directions for the use of 2,1,3-benzothiadiazol-4-ol in the development of sensitive methods for the detection of various substances .

properties

IUPAC Name

2,1,3-benzothiadiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQIDLQSPAWDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30969479, DTXSID601311325
Record name 2,1,3-Benzothiadiazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-Benzothiadiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazol-4-ol

CAS RN

767-66-8, 54377-04-7
Record name 2,1,3-Benzothiadiazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzothiadiazol-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1,3-Benzothiadiazol-2(S(sup IV))-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054377047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1,3-Benzothiadiazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-Benzothiadiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DY Hopa, N Yılmaz, O Alagöz, M Dilek… - Waste Management …, 2016 - journals.sagepub.com
The feasibility of biofuel production via the pyrolysis of poppy capsule pulp, the main waste product of Afyon Alkoloid Factory, was investigated. The poppy capsule pulp was shown to …
Number of citations: 11 journals.sagepub.com

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